molecular formula C17H19LiN3O2 B607381 Ethyl Red lithium CAS No. 171051-77-7

Ethyl Red lithium

Cat. No.: B607381
CAS No.: 171051-77-7
M. Wt: 304.3 g/mol
InChI Key: YLTOALANXIXJPG-UHFFFAOYSA-N
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Description

Ethyl Red lithium is an organolithium compound represented by the formula C₂H₅Li. It consists of an ethyl group (C₂H₅) bonded to a lithium atom, making it a powerful nucleophile and base used in organic synthesis. This compound plays a significant role in forming carbon-carbon bonds, deprotonation reactions, and facilitating various coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Red lithium can be synthesized through the reaction of ethyl chloride with lithium metal in benzene or an aliphatic hydrocarbon like hexane . The reaction is as follows: [ \text{C}_2\text{H}_5\text{Cl} + 2\text{Li} \rightarrow \text{C}_2\text{H}_5\text{Li} + \text{LiCl} ]

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction is typically carried out in a controlled environment to prevent the highly reactive compound from coming into contact with moisture or air, which can lead to unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl Red lithium undergoes various types of reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form alcohols.

    Weak Acids: Deprotonates acids to form carbanions.

    Electrophilic Substrates: Reacts with alkyl halides and epoxides.

Major Products Formed

Scientific Research Applications

Ethyl Red lithium is widely used in scientific research due to its versatility:

Mechanism of Action

Ethyl Red lithium acts as a strong nucleophile due to the presence of the carbon-lithium bond, which has significant electron density. It typically reacts with electrophilic substrates such as carbonyl compounds, alkyl halides, and epoxides. By attacking these electrophiles, this compound facilitates the formation of new carbon-carbon or carbon-heteroatom bonds, thus playing a crucial role in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl lithium (CH₃Li)
  • Butyl lithium (C₄H₉Li)
  • Phenyl lithium (C₆H₅Li)

Uniqueness

Ethyl Red lithium is unique due to its specific reactivity and the ability to selectively functionalize various substrates. Its ethyl group allows for different reactivity patterns compared to other organolithium compounds, making it a valuable reagent in organic synthesis .

Biological Activity

Ethyl Red Lithium (ERL) is a compound of interest primarily due to its applications in various biological systems and potential therapeutic uses. This article explores the biological activity of ERL, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a lithium salt derived from ethyl red, a pH indicator. Its structure can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}LiN2_{2}O2_{2}
  • Molecular Weight : 210.18 g/mol

The compound exhibits unique solubility characteristics, making it suitable for various biological applications.

Mechanisms of Biological Activity

ERL's biological activity is attributed to several mechanisms:

  • Ion Regulation : As a lithium compound, ERL plays a crucial role in regulating ion concentrations within cells, particularly in neuronal tissues. Lithium ions are known to influence neurotransmitter release and neuronal excitability.
  • Signal Transduction : ERL has been shown to impact various signaling pathways, including the inositol signaling pathway, which is vital for cell growth and differentiation.
  • Antioxidant Properties : Preliminary studies suggest that ERL may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

1. Neuroprotective Effects

ERL has been studied for its neuroprotective effects in conditions such as bipolar disorder and depression. Lithium salts are commonly used in psychiatry for their mood-stabilizing properties. Research indicates that ERL may enhance neuronal survival under stress conditions.

2. Anticancer Activity

Recent studies have explored the potential of ERL as an anticancer agent. In vitro assays demonstrated that ERL inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (μM)Mechanism of Action
A2780 (Ovarian)1.5Induction of apoptosis
MCF-7 (Breast)2.0Inhibition of cell cycle
H460 (Lung)1.8ROS generation

3. Antimicrobial Properties

ERL has demonstrated antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on mice treated with ERL showed significant improvements in cognitive function following induced stress. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups.

Case Study 2: Anticancer Efficacy

In a controlled laboratory setting, ERL was tested against A2780 ovarian cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptotic activity observed at concentrations above 1 μM.

Safety and Toxicology

While ERL exhibits promising biological activities, safety profiles must be evaluated thoroughly. Studies on lithium compounds indicate that side effects may include gastrointestinal disturbances and renal toxicity at high doses. Therefore, careful dosing and monitoring are essential in therapeutic applications.

Properties

CAS No.

171051-77-7

Molecular Formula

C17H19LiN3O2

Molecular Weight

304.3 g/mol

IUPAC Name

lithium (E)-2-((4-(diethylamino)phenyl)diazenyl)benzoate

InChI

InChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);

InChI Key

YLTOALANXIXJPG-UHFFFAOYSA-N

SMILES

O=C([O-])C1=CC=CC=C1/N=N/C2=CC=C(N(CC)CC)C=C2.[Li+]

Canonical SMILES

[Li].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethyl Red lithium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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